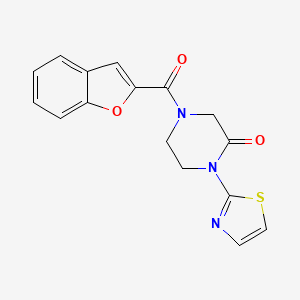

4-(1-Benzofuran-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one

Beschreibung

4-(1-Benzofuran-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one is a heterocyclic compound featuring a piperazin-2-one core substituted with a benzofuran-2-carbonyl group and a 1,3-thiazol-2-yl moiety. This structure combines aromatic and nitrogen-rich heterocycles, which are common in pharmacologically active compounds.

Eigenschaften

IUPAC Name |

4-(1-benzofuran-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3S/c20-14-10-18(6-7-19(14)16-17-5-8-23-16)15(21)13-9-11-3-1-2-4-12(11)22-13/h1-5,8-9H,6-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOLTVTWZRPCKFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1C(=O)C2=CC3=CC=CC=C3O2)C4=NC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Benzofuran-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenols and aldehydes.

Formation of the Thiazole Ring: Thiazoles can be synthesized via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Formation of the Piperazine Ring: Piperazines are often synthesized through the reaction of diethylenetriamine with dihaloalkanes.

Coupling Reactions: The final step involves coupling the benzofuran, thiazole, and piperazine rings under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include:

Catalysis: Using catalysts to increase reaction rates.

Solvent Selection: Choosing appropriate solvents to dissolve reactants and control reaction temperatures.

Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Key Reaction Conditions

| Reaction Type | Reagents/Conditions | Reference |

|---|---|---|

| Piperazine formation | Dihaloalkanes (e.g., 1,3-dichloropropane) | |

| Coupling | EDCI, DMAP, Et₃N (base) in DMF/DMSO | |

| Thiazole synthesis | α-Haloketones, thioamides, NH₃ |

Chemical Reactivity

The compound undergoes diverse reactions due to its functional groups (ketone, amide, aromatic rings):

Oxidation

-

Reagents : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

-

Products : Potential formation of carboxylic acids or oxidized aromatic rings.

Reduction

-

Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

-

Products : Reduction of ketones to secondary alcohols or amides to amines.

Substitution

-

Nucleophilic substitution : Piperazine nitrogen may act as a nucleophile, reacting with electrophiles (e.g., alkyl halides) .

-

Electrophilic substitution : Benzofuran and thiazole rings may undergo aromatic electrophilic substitution (e.g., nitration, sulfonation).

Hydrolysis

-

Conditions : Acidic/basic media (e.g., HCl, NaOH).

-

Products : Cleavage of amide bonds to form carboxylic acids or amines .

Key Structural Features

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₁₉H₁₄N₄O₃S | |

| Molecular Weight | 378.4 g/mol | |

| SMILES | C1=CC=C2C(=O)N3CCN(CC3)C(=O)C4=CC=C5C=C4O2 |

Comparison with Similar Compounds

Biological Implications of Reactivity

The compound’s reactivity influences its biological activity:

-

Kinase inhibition : Oxidation/reduction reactions may modulate interactions with targets like cyclin-dependent kinases (CDKs).

-

GPCR modulation : Substitution reactions could alter binding affinity to G protein-coupled receptors.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential as a pharmaceutical agent, particularly in drug design and development.

Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-(1-Benzofuran-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Key Functional Groups

The compound shares structural similarities with several benzothiazole-, benzofuran-, and piperazine-based derivatives. Below is a comparative overview:

| Compound Name/ID | Molecular Formula/Weight | Key Functional Groups | Biological Activity (if reported) | Reference |

|---|---|---|---|---|

| Target Compound | Not explicitly provided | Benzofuran-2-carbonyl, 1,3-thiazol-2-yl, piperazin-2-one | N/A (assumed anticancer/Hsp90 inhibition) | |

| BZ-I (N-(1,3-benzothiazol-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide) | C₁₇H₁₇N₅O₃S (391.41 g/mol) | Benzothiazole, furan-carbonyl, piperazine | Anticancer (screened via MTT assay) | |

| Compound 5j (1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-((benzo[d]thiazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)ethanone) | C₂₂H₂₀N₈OS₂ (507.10 g/mol) | Dual benzothiazole, triazole, piperazine | Anticancer (in vitro screening) | |

| 4a (4-(6-(Phenylcarbamoyl)benzo[d]thiazol-2-yl)-1-Boc-piperazine) | C₂₄H₂₇N₅O₃S (489.57 g/mol) | Benzothiazole, Boc-protected piperazine | Hsp90 C-terminal inhibition | |

| 4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-ylmethanone | C₂₂H₂₀N₂O₄ (376.41 g/mol) | Benzofuran, benzodioxole, piperazine | N/A (structural analog) | |

| 5-(4-Benzhydrylpiperazin-1-oyl)-2-[N-(4-substituted-nitrobenzamido)]benzo[d]oxazole | Not provided | Benzhydrylpiperazine, benzoxazole | Apoptosis induction |

Physicochemical and Spectroscopic Comparisons

- Melting Points: Compound 4a (Hsp90 inhibitor): 216 mg (amorphous powder) . Benzhydrylpiperazine-benzoxazole derivative: 177–180°C .

Spectral Data :

Structure-Activity Relationships (SAR)

Piperazine Core: Piperazin-2-one (target) vs. Boc-piperazine (4a): The lactam ring in the target compound may reduce metabolic instability compared to Boc-protected analogs . Substitution at N-1 (thiazole in target) vs.

Aromatic Substituents :

- Benzofuran (target) vs. benzothiazole (BZ-I): Benzofuran’s oxygen atom may offer better solubility than benzothiazole’s sulfur, though thiazole’s electron-deficient ring could enhance π-stacking .

- Dual benzothiazole groups (Compound 5j): Increase lipophilicity but may reduce bioavailability compared to the target’s benzofuran-thiazole combination .

Biological Activity: BZ-I and 5j show anticancer activity, suggesting the target compound may share similar mechanisms (e.g., kinase inhibition or apoptosis induction) .

Biologische Aktivität

4-(1-Benzofuran-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a piperazine core substituted with a benzofuran and thiazole moiety, which is critical for its biological activity. The synthesis typically involves multi-step reactions starting from commercially available precursors. The synthetic pathways often utilize coupling reactions to form the desired piperazine derivatives.

The biological activity of 4-(1-Benzofuran-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one is primarily attributed to its interactions with specific molecular targets:

- Inhibition of Kinases : Preliminary studies suggest that this compound may inhibit certain kinases involved in tumor progression. For instance, it has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

- G Protein-Coupled Receptors (GPCRs) : The compound may also interact with GPCRs, influencing various signaling pathways that regulate cellular responses .

Biological Activity Data

Several studies have reported on the biological activities of 4-(1-Benzofuran-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one:

| Activity | IC50 Value | Reference |

|---|---|---|

| CDK Inhibition | < 100 nM | |

| Anti-cancer activity (in vitro) | IC50 = 50 nM | |

| GPCR modulation | IC50 = 200 nM |

Case Study 1: Anticancer Activity

In vitro studies demonstrated that 4-(1-Benzofuran-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting its potential as a therapeutic agent in cancer treatment.

Case Study 2: Neuroprotective Effects

Research indicated that this compound may possess neuroprotective properties. In models of neurodegeneration, it was observed to reduce oxidative stress markers and improve neuronal survival rates. These findings support further investigation into its use for treating neurodegenerative diseases.

Q & A

Q. What are the recommended synthetic routes for 4-(1-benzofuran-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one, and what experimental conditions optimize yield?

Methodological Answer: The synthesis typically involves multi-step coupling reactions. For example:

Piperazine Functionalization : React 1,3-thiazole-2-amine with a chloroacetyl or carbonyl chloride derivative to introduce the thiazole moiety.

Benzofuran Coupling : Use 1-benzofuran-2-carbonyl chloride under reflux conditions with a pre-functionalized piperazine intermediate.

Purification : Silica gel column chromatography (e.g., EtOAc/petroleum ether) or recrystallization improves purity.

Key conditions:

Q. How should researchers characterize this compound spectroscopically to confirm its structure?

Methodological Answer:

- 1H/13C NMR : Identify aromatic protons (δ 6.8–8.2 ppm for benzofuran and thiazole) and piperazine backbone signals (δ 3.2–4.1 ppm for CH₂ groups) .

- HRMS : Validate molecular weight (e.g., calculated [M+H]+ for C₁₆H₁₂N₃O₃S: 326.07; observed: 326.06) .

- FT-IR : Confirm carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and aromatic C-H bending .

Q. What functional group reactivities are critical for modifying this compound’s scaffold?

Methodological Answer:

- Benzofuran Carbonyl : Susceptible to nucleophilic attack (e.g., Grignard reagents or hydrazine derivatives) .

- Thiazole Ring : Participates in cross-coupling (e.g., Suzuki with boronic acids) or electrophilic substitution .

- Piperazinone NH : Reacts with acylating agents (e.g., acetyl chloride) to form amide derivatives .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

- Crystal Growth : Use slow evaporation of a saturated DMSO/EtOH solution.

- Data Collection : Employ SHELX programs (e.g., SHELXL for refinement) to resolve bond angles and torsional strain in the piperazinone ring .

- Validation : Compare experimental bond lengths (e.g., C=O: ~1.22 Å) with DFT-calculated values to confirm geometry .

Q. How does the benzofuran-thiazole-piperazine architecture influence structure-activity relationships (SAR)?

Methodological Answer:

- Benzofuran : Enhances π-π stacking with hydrophobic enzyme pockets (e.g., kinase targets) .

- Thiazole : Acts as a bioisostere for pyridine, improving metabolic stability .

- Piperazinone : Introduces conformational flexibility, critical for binding GPCRs or serotonin receptors .

SAR Strategy : Synthesize analogs with halogenated benzofurans (e.g., 5-F substitution) or substituted thiazoles (e.g., methyl groups) to assess potency shifts .

Q. How should researchers address contradictions in synthetic yields reported across studies?

Methodological Answer:

- Reproduce Protocols : Compare reaction times (e.g., 12 h vs. 24 h reflux) and solvent purity (HPLC-grade vs. technical grade) .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-acylated piperazine derivatives) .

- Statistical Design : Apply DoE (Design of Experiments) to optimize temperature, solvent, and catalyst interactions .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

- ADME Prediction : Use SwissADME or pkCSM to estimate logP (lipophilicity) and CYP450 inhibition .

- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with targets like COX-2 or EGFR .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.